2-(3-Bromophenyl)-2-fluoroethanaminehydrochloride
Description
2-(3-Bromophenyl)-2-fluoroethanamine hydrochloride is a halogenated aromatic amine derivative featuring a bromine substituent on the phenyl ring and a fluorine atom on the ethanamine chain. The compound’s structure combines the electron-withdrawing effects of bromine and fluorine, which may influence its physicochemical properties, such as solubility and stability. Fluorination on the ethanamine chain is a critical feature, as it can modulate basicity and bioavailability, making this compound relevant in pharmaceutical research .
Properties
IUPAC Name |
2-(3-bromophenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAHHQSCBWJANH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401299503 | |
| Record name | 3-Bromo-β-fluorobenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401299503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794472-18-7 | |
| Record name | 3-Bromo-β-fluorobenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=794472-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-β-fluorobenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401299503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- Ethyl 2-bromo-2-fluoroacetate or related halo-fluorinated esters are common starting points for introducing the fluoro substituent.
- Aromatic bromination is performed on phenyl precursors to obtain 3-bromophenyl derivatives.
- Amination reagents such as ammonia or amine sources are used to convert esters or amides to ethanamine derivatives.
Representative Preparation Method (Adapted from Related Fluoroethylamine Syntheses)
A closely related synthesis method for 2-bromo-2,2-difluoroethylamine hydrochloride (a structurally similar fluorinated amine) provides a useful model for preparation steps applicable to 2-(3-bromophenyl)-2-fluoroethanaminehydrochloride:
| Step | Procedure | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Formation of 2-bromo-2-fluoroacetamide intermediate | Ethyl bromodifluoroacetate dissolved in ether; ammonia gas bubbled until completion; solvent evaporated under reduced pressure | Produces solid fluoroacetamide intermediate without need for further purification |
| 2 | Reduction to fluoroethylamine | Dissolve intermediate in tetrahydrofuran (THF); add sodium borohydride at 0–10°C; add boron trifluoride etherate dropwise; stir overnight at room temperature | Boron trifluoride activates reduction; reaction monitored by HPLC |
| 3 | Work-up and salt formation | Quench with saturated sodium hydroxide; extract with dichloromethane; wash organic phase with saturated sodium chloride; distill and treat with hydrogen chloride gas to pH < 3 | Yields white crystalline hydrochloride salt |
This method emphasizes the use of inexpensive reagents (ethyl bromodifluoroacetate, sodium borohydride) and mild conditions suitable for kilogram-scale synthesis with moderate yields (~32%).
Adaptation for this compound
For the target compound, the key modification involves the incorporation of the 3-bromophenyl moiety. This can be achieved by:
- Starting with 3-bromobenzaldehyde or 3-bromophenylacetic acid derivatives.
- Performing halogen exchange or fluorination reactions to introduce the fluoro substituent at the alpha position relative to the amine.
- Amination via reductive amination or substitution reactions to introduce the ethanamine group.
- Final conversion to hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution.
While direct literature on the exact preparation of this compound is limited, these strategies are consistent with known synthetic organic chemistry principles and analogous fluorinated amine preparations.
Data Table Summarizing Key Preparation Parameters
Research Findings and Analysis
- The use of ethyl bromodifluoroacetate as a starting material is cost-effective and accessible for large-scale synthesis.
- Ammonia gas effectively converts halo-fluoro esters to amides without requiring extensive purification, streamlining the process.
- Sodium borohydride reduction activated by boron trifluoride etherate allows selective reduction of the amide to the amine under mild conditions, preserving the fluorine substituent.
- The final hydrochloride salt formation improves compound stability and facilitates isolation as a white solid.
- Reaction monitoring by HPLC and gas chromatography ensures high purity and reaction completion.
- The method is scalable and adaptable for kilogram-scale production, which is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2-fluoroethanaminehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-(3-hydroxyphenyl)-2-fluoroethan-1-amine.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
The compound 2-(3-Bromophenyl)-2-fluoroethanamine hydrochloride has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.
Pharmacological Studies
The compound has been investigated for its potential as a pharmacological agent , particularly in the context of cancer treatment. Research indicates that derivatives of bromophenyl compounds can act as selective inhibitors of certain kinases, which are critical in cancer cell proliferation.
Case Study: Aurora A Kinase Inhibition
A study highlighted the synthesis of related compounds that inhibit Aurora A kinase, a protein involved in cell cycle regulation. The findings suggest that modifications to the bromophenyl structure can enhance selectivity and efficacy against cancer cells, indicating a promising avenue for further exploration .
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of various pharmaceutical agents . Its structure allows for further modifications that can lead to the development of new drugs with enhanced therapeutic profiles.
Data Table: Synthesis Pathways
Biological Evaluation
In vitro and in silico studies have demonstrated that 2-(3-Bromophenyl)-2-fluoroethanamine hydrochloride exhibits significant biological activity, including apoptosis induction in cancer cells. These findings are crucial for understanding the compound's mechanism of action and its potential therapeutic applications.
In Vitro Study Insights
Research has shown that compounds derived from this structure can induce apoptosis in various cancer cell lines, suggesting their utility as anticancer agents. The mechanism involves the modulation of signaling pathways associated with cell survival and death .
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-fluoroethanaminehydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to desired biological effects. The compound may modulate signaling pathways by acting as an agonist or antagonist at specific receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between 2-(3-bromophenyl)-2-fluoroethanamine hydrochloride and related compounds:
Key Differences and Implications
Difluoro and Trifluoro Analogs: Additional fluorines (e.g., 2,2-difluoro in ) increase molecular weight and steric bulk, which may reduce metabolic clearance but also limit solubility . Ring-Fluorinated Analog (): Fluorine on the phenyl ring alters electronic properties, deactivating the ring toward electrophilic substitution. This contrasts with chain fluorination, which primarily affects amine basicity .
Chirality :
- The (S)-enantiomer of the trifluoro compound () highlights the importance of stereochemistry in biological activity. While the target compound’s stereochemistry is unspecified, enantiopure derivatives are often prioritized in drug development .
Stability and Storage: Non-fluorinated analogs (e.g., ) require storage at -20°C, whereas fluorinated derivatives (e.g., ) may need inert gas due to higher sensitivity to oxidation or hydrolysis .
Biological Activity
2-(3-Bromophenyl)-2-fluoroethanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
- IUPAC Name : 2-(3-Bromophenyl)-2-fluoroethanamine hydrochloride
- CAS Number : 794472-18-7
- Molecular Formula : C8H9BrClF N
- Molecular Weight : 237.52 g/mol
Antimicrobial Properties
Research indicates that compounds similar to 2-(3-Bromophenyl)-2-fluoroethanamine hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenyl derivatives can inhibit the growth of various bacteria and fungi, suggesting a potential application in developing new antimicrobial agents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 2-(3-Bromophenyl)-2-fluoroethanamine hydrochloride. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines. For example, the compound's structural analogs have shown effectiveness in inhibiting Aurora A kinase, a target in cancer therapy, leading to cell cycle arrest and apoptosis in MCF-7 breast cancer cells .
The mechanism of action for 2-(3-Bromophenyl)-2-fluoroethanamine hydrochloride involves its interaction with specific biological targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The precise pathways remain under investigation, but initial studies suggest involvement in apoptosis signaling pathways .
Case Study: Aurora A Kinase Inhibition
A study conducted by Elsherbeny et al. explored the biological evaluation of several quinazoline derivatives, including those structurally related to 2-(3-Bromophenyl)-2-fluoroethanamine hydrochloride. The findings revealed that certain derivatives exhibited potent inhibition of Aurora A kinase, with IC50 values indicating significant cytotoxicity against cancer cell lines. The study concluded that these compounds could serve as promising leads for further development in cancer therapeutics .
Table of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in MCF-7 cells | |
| Kinase Inhibition | Selective inhibition of Aurora A kinase |
Synthesis Methods
The synthesis of 2-(3-Bromophenyl)-2-fluoroethanamine hydrochloride typically involves:
- Starting Materials : Bromobenzene and fluoroethanamine.
- Reagents : Use of appropriate bases and solvents.
- Conditions : Controlled temperature and pressure conditions are maintained to ensure high yield and purity.
The synthetic route may vary depending on the desired purity and scale of production.
Applications
Given its biological activity, 2-(3-Bromophenyl)-2-fluoroethanamine hydrochloride has potential applications in:
- Pharmaceutical Development : As a lead compound in developing new anticancer or antimicrobial agents.
- Research : As a biochemical tool for studying specific pathways involved in cell signaling and apoptosis.
Q & A
Q. What are the recommended synthetic routes for 2-(3-Bromophenyl)-2-fluoroethanamine hydrochloride?
Methodological Answer: The synthesis typically involves multi-step halogenation and amine protection strategies. For example:
- Step 1: Introduce the bromine substituent via electrophilic aromatic substitution or cross-coupling (e.g., Suzuki-Miyaura) using a brominated aryl precursor .
- Step 2: Fluorination can be achieved through nucleophilic substitution (e.g., using KF or Selectfluor) or via fluorinated intermediates .
- Step 3: Amine functionalization may require protection/deprotection (e.g., Boc groups) to prevent side reactions during halogenation .
- Step 4: Final hydrochloride salt formation via acid-base reaction (e.g., HCl in ethanol) .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
Q. What storage conditions are optimal for maintaining stability?
Methodological Answer:
- Short-term: Store at -4°C in airtight, light-protected containers to prevent hydrolysis of the amine group .
- Long-term: Use -20°C with desiccants (e.g., silica gel) to avoid moisture-induced degradation .
Advanced Research Questions
Q. How do the bromo and fluoro substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Bromine: Acts as a leaving group in Pd-catalyzed reactions (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation. The meta-position on the phenyl ring may sterically hinder coupling efficiency compared to para-substituted analogs .
- Fluorine: Electron-withdrawing effects stabilize intermediates but reduce nucleophilicity. Fluorinated ethanamine derivatives often require optimized bases (e.g., Cs2CO3) in SN2 reactions .
- Case Study: In Kanto Reagents’ catalog, bromo-fluoro benzyl derivatives show slower reaction kinetics in coupling compared to non-fluorinated analogs, necessitating longer reaction times .
Q. How can conflicting spectroscopic data (e.g., overlapping NMR signals) be resolved?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping aromatic signals by correlating 1H-1H and 1H-13C couplings. For example, the meta-bromophenyl group’s protons exhibit distinct coupling patterns vs. ortho/para isomers .
- X-ray Crystallography: Resolve ambiguities in stereochemistry or substituent positioning. Similar cyclopropanamine hydrochlorides have been structurally validated via this method .
- Isotopic Labeling: Use 19F NMR to track fluorine environments, distinguishing between rotational isomers (e.g., gauche vs. anti conformers in ethanamine derivatives) .
Q. How to design in vitro assays to assess its biological activity?
Methodological Answer:
- Target Identification: Screen against serotonin or dopamine receptors, as fluoroethanamine derivatives often modulate neurotransmitter systems .
- Assay Design:
- Data Interpretation: Compare potency (EC50) and selectivity against related halogenated amines (e.g., 3-bromophenyl analogs) to establish structure-activity relationships (SAR) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility or stability data?
Methodological Answer:
- Solubility Testing: Use standardized buffers (e.g., PBS at pH 7.4) and quantify via UV-Vis spectroscopy. Note that HCl salts often exhibit higher aqueous solubility than free bases .
- Degradation Studies: Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Conflicting data may arise from impurities (e.g., residual solvents) affecting stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
